CO₂ Hydrate Formation: [P₆₄₄₄][PF₆] Promotes Gas Consumption 69% Above Ammonium Analogues at Equal Loading
At 6.25 wt% loading under 2 MPa, [P₆₄₄₄][PF₆] (the target compound) yields a CO₂ gas consumption of 68.09 mmol CO₂/mol H₂O with 48.55% water-to-hydrate conversion, whereas the ammonium analogue [N₂₂₂₂][PF₆] at identical loading delivers only 40.17 mmol CO₂/mol H₂O and 28.84% conversion, values barely above the pure-water baseline of 37.32 mmol CO₂/mol H₂O [1]. The phosphonium IL also shifts the phase equilibrium temperature upward (276.95 K vs. 275.15 K for the ammonium IL) and shortens induction time from 365 min to 287 min [1].
| Evidence Dimension | CO₂ hydrate gas consumption, conversion, equilibrium temperature, and induction time |
|---|---|
| Target Compound Data | [P₆₄₄₄][PF₆] at 6.25 wt%: 68.09 mmol CO₂/mol H₂O gas consumption; 48.55% water-to-hydrate conversion; Teq = 276.95 K; induction = 287 min |
| Comparator Or Baseline | [N₂₂₂₂][PF₆] at 6.25 wt%: 40.17 mmol CO₂/mol H₂O; 28.84% conversion; Teq = 275.15 K; induction = 365 min. Pure water: 37.32 mmol/mol; 27.56% conversion; Teq = 276.25 K; induction = 324 min |
| Quantified Difference | 69% higher gas consumption; 68% higher conversion vs. [N₂₂₂₂][PF₆]; induction 21% shorter; Teq 1.80 K higher |
| Conditions | 2 MPa CO₂ pressure, 6.25 wt% IL loading, temperature measured at hydrate formation equilibrium (Wang et al., ACS Omega 2022, Table 2) |
Why This Matters
For CO₂ capture via hydrate-based separation, [P₆₄₄₄][PF₆] provides dual-function promotion (thermodynamic + kinetic), whereas the ammonium analogue [N₂₂₂₂][PF₆] is effectively inert, directly impacting process throughput and energy efficiency.
- [1] Wang, L.; Chen, Y.; Xu, Y.; Zhang, Y.; Li, Y.; Wang, Y.; Wei, J.; Chu, T. Thermodynamic and Kinetic Effects of Quaternary Ammonium and Phosphonium Ionic Liquids on CO₂ Hydrate Formation. ACS Omega 2022, 8 (1), 1191–1205. DOI: 10.1021/acsomega.2c06621. Data from Table 2. View Source
